molecular formula C15H23NO B290301 N-(3-methylphenyl)-2-propylpentanamide

N-(3-methylphenyl)-2-propylpentanamide

Cat. No.: B290301
M. Wt: 233.35 g/mol
InChI Key: FTXMUGLJIKSYQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Methylphenyl)-2-propylpentanamide is a synthetic valproic acid (VPA) derivative designed by replacing VPA’s carboxylic acid group with an amide moiety linked to a 3-methylphenyl substituent. This modification aims to enhance pharmacokinetic properties, such as metabolic stability and target affinity, while reducing hepatotoxicity—a known limitation of VPA .

Properties

Molecular Formula

C15H23NO

Molecular Weight

233.35 g/mol

IUPAC Name

N-(3-methylphenyl)-2-propylpentanamide

InChI

InChI=1S/C15H23NO/c1-4-7-13(8-5-2)15(17)16-14-10-6-9-12(3)11-14/h6,9-11,13H,4-5,7-8H2,1-3H3,(H,16,17)

InChI Key

FTXMUGLJIKSYQK-UHFFFAOYSA-N

SMILES

CCCC(CCC)C(=O)NC1=CC=CC(=C1)C

Canonical SMILES

CCCC(CCC)C(=O)NC1=CC=CC(=C1)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs of 2-propylpentanamide derivatives include:

Compound Name Substituent Key Functional Groups Primary Target IC50 (Cancer Cells) Solubility Metabolic Pathway
N-(3-Methylphenyl)-2-propylpentanamide 3-Methylphenyl Amide, Methyl Hypothesized HDACs Not reported Low (predicted) CYP2C11 (predicted)
HO-AAVPA 2-Hydroxyphenyl Amide, Hydroxyl HDAC1 10–50 μM (HeLa, breast cancer) Poor (improved via PAMAM-G4 ) CYP2C11-mediated oxidation
N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-propylpentanamide Thiadiazole Amide, Thiadiazole GABA modulation Not reported Moderate Hepatic glucuronidation
N-[2-(5-Methylindol-3-yl)ethyl]-2-propylpentanamide Indole-ethyl Amide, Indole Not reported Not reported Very low CYP3A4 (predicted)
Key Observations:
  • Substituent Effects: The 2-hydroxyphenyl group in HO-AAVPA enhances HDAC1 binding via hydrogen bonding to zinc ions in the enzyme’s active site . In contrast, the 3-methylphenyl group in the target compound lacks a hydrogen-bond donor, which may reduce HDAC affinity but improve lipophilicity and blood-brain barrier penetration. Thiadiazole and indole derivatives exhibit divergent biological activities, likely due to their heterocyclic moieties influencing target selectivity .
  • Pharmacokinetics: HO-AAVPA’s poor solubility is mitigated using dendrimers (e.g., PAMAM-G4), increasing bioavailability . The 3-methylphenyl analog may require similar formulations due to predicted low solubility.

Anti-Proliferative Activity

HO-AAVPA demonstrates superior anti-cancer activity compared to VPA, with IC50 values in the μM range (vs. VPA’s mM range) in HeLa, breast cancer, and rhabdomyosarcoma cells . This improvement is attributed to its dual moieties: the VPA-derived alkyl chain for HDAC inhibition and the hydroxyphenyl group for enhanced binding . For this compound, the absence of a hydroxyl group may reduce HDAC inhibition but could favor other targets (e.g., kinases or GPCRs).

Toxicity Profile

HO-AAVPA shows reduced hepatotoxicity compared to VPA, as the amide linkage avoids β-oxidation pathways linked to VPA-induced liver damage . The 3-methylphenyl derivative is expected to follow a similar safety profile, though methyl substituents may increase off-target interactions with cytochrome P450 enzymes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.